molecular formula C28H24N4O7S2 B4698578 N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide

N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide

Cat. No. B4698578
M. Wt: 592.6 g/mol
InChI Key: PUHPWGMHAMZOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide, also known as DBDSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBDSA is a highly versatile compound that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide is not fully understood. However, it has been proposed that N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide may exert its biological effects through the inhibition of certain enzymes or the modulation of certain signaling pathways. Further research is needed to fully elucidate the mechanism of action of N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide.
Biochemical and Physiological Effects:
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide has been shown to have antimicrobial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide in lab experiments is its versatility. N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide can be easily synthesized and has a wide range of biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide is its potential toxicity. Further research is needed to fully understand the toxicity profile of N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide and its potential effects on human health.

Future Directions

There are several future directions for research on N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide. One area of research could focus on the development of new synthetic methods for N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide and its derivatives. Another area of research could focus on the elucidation of the mechanism of action of N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide and the identification of its molecular targets. In addition, further research is needed to fully understand the toxicity profile of N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide and its potential effects on human health. Overall, N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide is a highly versatile compound that has the potential to be used in a wide range of scientific research applications.

Scientific Research Applications

N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide has also been used as a ligand in metal-catalyzed reactions and as a building block for the synthesis of other compounds.

properties

IUPAC Name

N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]dibenzofuran-2-yl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O7S2/c1-17(33)29-19-3-7-21(8-4-19)31-40(35,36)23-11-13-27-25(15-23)26-16-24(12-14-28(26)39-27)41(37,38)32-22-9-5-20(6-10-22)30-18(2)34/h3-16,31-32H,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHPWGMHAMZOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide
Reactant of Route 2
Reactant of Route 2
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide
Reactant of Route 3
Reactant of Route 3
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide
Reactant of Route 4
Reactant of Route 4
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide
Reactant of Route 5
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide
Reactant of Route 6
Reactant of Route 6
N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.